molecular formula C23H19NO5 B104358 6-Acetonyldihydrosanguinarine CAS No. 37687-34-6

6-Acetonyldihydrosanguinarine

Cat. No.: B104358
CAS No.: 37687-34-6
M. Wt: 389.4 g/mol
InChI Key: ONEHMWWDDDSJBB-UHFFFAOYSA-N
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Description

6-Acetonyldihydrosanguinarine is a chemical compound that belongs to the class of benzophenanthridine alkaloids. It is derived from the plant Sanguinaria canadensis, commonly known as bloodroot. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetonyldihydrosanguinarine typically involves the condensation of sanguinarine with acetone under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the acetonyldihydro derivative. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Acetonyldihydrosanguinarine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzophenanthridine alkaloids. These products have distinct chemical and biological properties that are of interest in various research applications.

Scientific Research Applications

6-Acetonyldihydrosanguinarine has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other complex alkaloids and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to investigations into its therapeutic applications.

    Industry: It is used in the development of natural dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 6-Acetonyldihydrosanguinarine involves its interaction with cellular targets such as enzymes and receptors. It exerts its effects by binding to specific molecular targets, leading to the modulation of biochemical pathways. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

6-Acetonyldihydrosanguinarine is unique compared to other benzophenanthridine alkaloids due to its specific acetonyldihydro modification. Similar compounds include:

    Sanguinarine: The parent compound, known for its antimicrobial properties.

    Chelerythrine: Another benzophenanthridine alkaloid with potent protein kinase C inhibition activity.

    Berberine: An isoquinoline alkaloid with broad-spectrum antimicrobial and anticancer properties.

The uniqueness of this compound lies in its distinct chemical structure, which imparts specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEHMWWDDDSJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307625
Record name 6-Acetonyldihydrosanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name xi-8-Acetonyldihydrosanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37687-34-6
Record name 6-Acetonyldihydrosanguinarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37687-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetonyldihydrosanguinarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37687-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Acetonyldihydrosanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

194 - 195.5 °C
Record name xi-8-Acetonyldihydrosanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 6-Acetonyldihydrosanguinarine and where is it found?

A: this compound (ADS) is a benzophenanthridine alkaloid found in various plant species, particularly those belonging to the Papaveraceae family. It has been isolated from plants like Corydalis bungeana [], Corydalis flabellata [], Corydalis adiantifolia [], Macleaya cordata [], Bocconia frutescens [], Chelidonium majus [], Corydalis hendersonii [], and Corydalis saxicola [].

Q2: What are the reported biological activities of this compound?

A: Studies have shown that this compound exhibits various biological activities. Notably, it demonstrates anti-hepatitis B virus activity, inhibiting the secretion of HBsAg and HBeAg in the HepG 2.2.15 cell line []. Additionally, research suggests that it might play a role in triggering proinflammatory cytokine production via the ROS-JNK/ERK-NFκB signaling pathway [].

Q3: How does the structure of this compound compare to other related alkaloids?

A: this compound shares structural similarities with other benzophenanthridine alkaloids, particularly dihydrosanguinarine and chelerythrine. It differs from dihydrosanguinarine by the presence of an acetonyl group at the 6-position [, ]. This structural difference likely contributes to the observed variations in biological activity between these closely related compounds.

Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies focused solely on this compound are limited in the provided literature, research on similar benzophenanthridine alkaloids suggests that modifications to the ring structure and substituents can significantly influence their biological activity []. For instance, the presence and stereochemistry of methoxy groups have been shown to impact the activity of related alkaloids like 6-methoxydihydrosanguinarine [].

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A: Various spectroscopic techniques are crucial for identifying and characterizing this compound. These include UV, IR, NMR, and mass spectrometry []. For quantification, high-performance liquid chromatography (HPLC) methods, both achiral and chiral, have been developed and utilized for the analysis of this compound, particularly in plant extracts []. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has also been employed to analyze total alkaloids, including this compound, from plant sources [].

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